![molecular formula C9H18O6S B14225362 tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate CAS No. 828276-75-1](/img/structure/B14225362.png)
tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is an organic compound that features a tert-butyl ester group, a hydroxyl group, and a methanesulfonyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate typically involves the esterification of a suitable precursor. One common method involves the reaction of tert-butyl 3-hydroxybutanoate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of esterification and sulfonylation reactions apply. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, as well as efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methanesulfonyl ester group can be substituted by nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of tert-butyl 3-oxo-4-[(methanesulfonyl)oxy]butanoate.
Reduction: Formation of tert-butyl 3-hydroxybutanol.
Substitution: Formation of tert-butyl 3-hydroxy-4-(substituted)butanoate derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-hydroxybutanoate: Lacks the methanesulfonyl ester group, making it less reactive in nucleophilic substitution reactions.
tert-Butyl 3-oxo-4-[(methanesulfonyl)oxy]butanoate: An oxidized form of the compound with different reactivity.
tert-Butyl 3-hydroxy-4-[(methylsulfonyl)oxy]butanoate: Similar structure but with a different sulfonyl group, leading to variations in reactivity and applications.
Uniqueness
tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is unique due to the presence of both a hydroxyl group and a methanesulfonyl ester group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
828276-75-1 |
|---|---|
Molekularformel |
C9H18O6S |
Molekulargewicht |
254.30 g/mol |
IUPAC-Name |
tert-butyl 3-hydroxy-4-methylsulfonyloxybutanoate |
InChI |
InChI=1S/C9H18O6S/c1-9(2,3)15-8(11)5-7(10)6-14-16(4,12)13/h7,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
SFSXPFZUVYTHIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(COS(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)

![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)
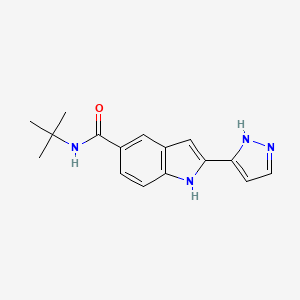
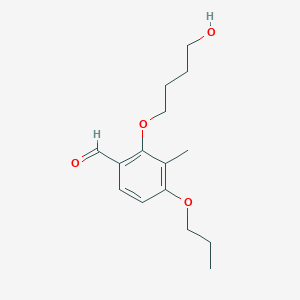

![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)
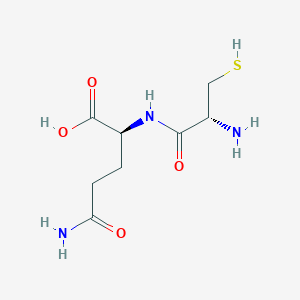
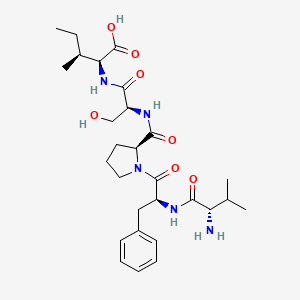
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
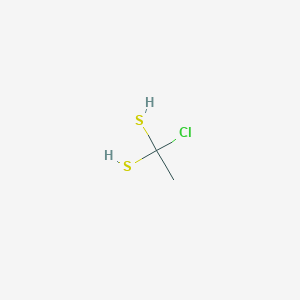
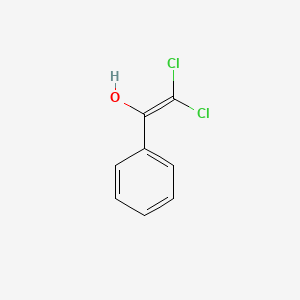
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)
